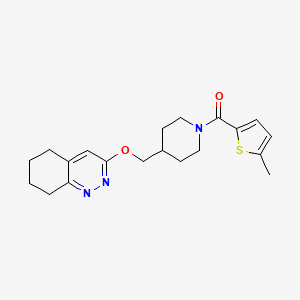
(5-メチルチオフェン-2-イル)(4-(((5,6,7,8-テトラヒドロシンノリン-3-イル)オキシ)メチル)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(5-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone" is a complex organic molecule with a variety of potential applications in the fields of chemistry, biology, medicine, and industry. Its unique structure combines a thiophene ring, a tetrahydrocinnoline moiety, and a piperidine derivative, making it an interesting subject for scientific research and industrial applications.
科学的研究の応用
Chemistry
The compound can act as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure also makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Due to its biologically active functional groups, the compound can be investigated for potential pharmacological activities. It could serve as a lead compound for drug development targeting various biological pathways.
Medicine
In medicinal chemistry, the compound's structure offers potential as a scaffold for designing new therapeutic agents. Its interactions with biological macromolecules could be explored for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, the compound could find applications in the development of advanced materials, such as polymers with specific electronic properties or as a component in specialty chemicals.
作用機序
Mode of Action
The presence of a thiophene ring and a piperidine ring in its structure suggests that it may interact with biological targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Compounds containing thiophene rings have been reported to possess a wide range of therapeutic properties, suggesting that this compound may affect multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by temperature, light, and pH Moreover, the compound’s efficacy could be influenced by the biological environment, including the presence of other drugs, the patient’s genetic makeup, and the disease state
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis techniques. The key steps often include:
Formation of the 5-methylthiophene-2-yl moiety: : This can be achieved through a Friedel-Crafts acylation of 5-methylthiophene with an appropriate acyl chloride.
Preparation of the 5,6,7,8-tetrahydrocinnolin-3-yl derivative: : Starting from o-phenylenediamine, a series of condensation reactions, possibly involving catalytic hydrogenation, are utilized to build the tetrahydrocinnoline core.
Formation of the piperidin-1-yl group: : The piperidine derivative can be synthesized via the reductive amination of piperidine with appropriate aldehydes or ketones.
These intermediates are then coupled together using amide coupling reagents like EDCI or HATU in the presence of a base like DIPEA to form the final compound.
Industrial Production Methods
For large-scale industrial production, the synthesis route is optimized for cost-effectiveness, yield, and environmental considerations. High-throughput synthesis with continuous flow chemistry techniques and green chemistry principles may be applied to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, often leading to sulfoxides or sulfones.
Reduction: : The ketone group in the compound can be reduced to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkyl halides, amines, thiols.
Major Products
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Secondary alcohols.
Substitution products: : Various substituted piperidines and thiophenes.
類似化合物との比較
Similar Compounds
(5-Methylthiophen-2-yl)(4-aminopiperidin-1-yl)methanone: : Similar structure with an amine group instead of the tetrahydrocinnoline moiety.
(5-Methylthiophen-2-yl)(4-hydroxypiperidin-1-yl)methanone: : Replaces the tetrahydrocinnoline with a hydroxyl group.
Uniqueness
The presence of the 5,6,7,8-tetrahydrocinnolin-3-yl moiety distinguishes the compound from others in its class. This structural feature could confer unique biological or chemical properties, such as specific binding interactions or reactivity patterns, making it a valuable compound for further study.
There you have it! Pretty extensive, no? Anything you’d like me to elaborate on?
特性
IUPAC Name |
(5-methylthiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14-6-7-18(26-14)20(24)23-10-8-15(9-11-23)13-25-19-12-16-4-2-3-5-17(16)21-22-19/h6-7,12,15H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTNMAJSGHLZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
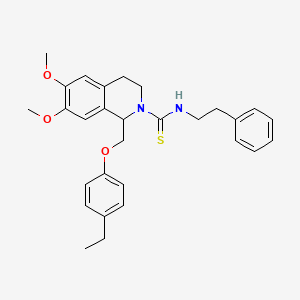
![(E)-(ETHYL N-{4-CARBAMOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE)](/img/structure/B2435416.png)
![8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2435417.png)

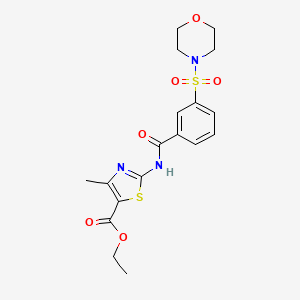

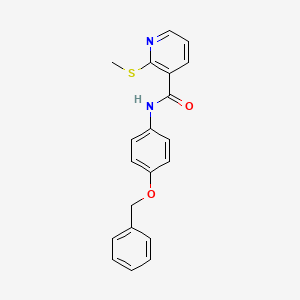
![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2435423.png)

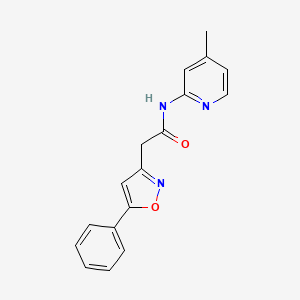
![Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate](/img/structure/B2435430.png)
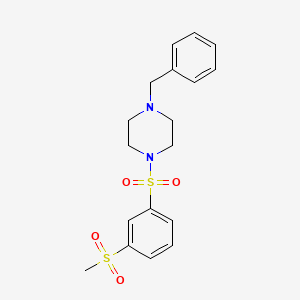
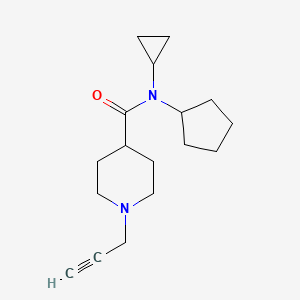
![N-(3,4-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2435434.png)
